molecular formula C6H6Cl2O2 B1243181 3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol

3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol

Cat. No.: B1243181
M. Wt: 181.01 g/mol
InChI Key: NPONHQROCKGAME-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-cis-cyclohexa-3,5-diene-1,2-diol is an organochlorine compound. It derives from a cis-cyclohexa-3,5-diene-1,2-diol.

Scientific Research Applications

Bromination Studies

3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol has been studied in the context of bromination reactions. The configuration of various brominated derivatives has been established through X-ray crystallography, revealing insights into the mechanism of bromination of cyclohexadiene derivatives. These studies contribute to the understanding of reaction mechanisms in organic chemistry (Han et al., 1999).

Synthesis of Conduritol Derivatives

Research has focused on the conversion of cis-cyclohexa-3,5-diene-1,2-diols, derived from the microbial oxidation of aromatic compounds, into conduritols. These syntheses have applications in the production of bioactive compounds and pharmaceuticals (Carless et al., 1993).

Asymmetric Dihydroxylation

Asymmetric dihydroxylation of meso-symmetric cyclohexa-1,3-diene derivatives using AD-mix reagents has been studied. This research has potential implications in the enantiocontrolled synthesis of various organic compounds, including conduritols (Takano et al., 1994).

Adduct Formation Reactions

The compound has been used in studies involving carbene and addition reactions, contributing to our understanding of the reactivity of cyclohexadiene derivatives in organic synthesis (Downing et al., 1990).

Chromatographic Analysis

Research has been conducted on the gas chromatographic-mass spectrometric determination of chlorinated cyclohexadienes, including this compound, for the study of aerobic degradation of chlorobenzenes (Kirsch & Stan, 1994).

Synthesis of Optically Active Derivatives

Optically active derivatives of this compound have been synthesized, which is relevant in the field of stereochemistry and the development of chiral molecules (Hanazawa et al., 2001).

Properties

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

(1S,2R)-3,6-dichlorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+

InChI Key

NPONHQROCKGAME-OLQVQODUSA-N

Isomeric SMILES

C1=C([C@@H]([C@@H](C(=C1)Cl)O)O)Cl

SMILES

C1=C(C(C(C(=C1)Cl)O)O)Cl

Canonical SMILES

C1=C(C(C(C(=C1)Cl)O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.